molecular formula C10H10N2O2S B2787202 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide CAS No. 1428373-60-7

5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide

Cat. No.: B2787202
CAS No.: 1428373-60-7
M. Wt: 222.26
InChI Key: HAYCAFPGXTUYCJ-UHFFFAOYSA-N
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Description

5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide typically involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction. One common method employs the reaction of an aldehyde with a nitrile oxide, generated in situ from a nitro compound, in the presence of a base such as triethylamine . The thiophen-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using thiophen-3-ylmethyl halide and an appropriate nucleophile .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods utilize eco-friendly reagents and conditions to achieve high yields and purity of the desired compounds.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thiophen-3-ylmethyl halide, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is unique due to the presence of both the 5-methyl and thiophen-3-ylmethyl groups, which contribute to its distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its therapeutic potential .

Properties

IUPAC Name

5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-9(5-12-14-7)10(13)11-4-8-2-3-15-6-8/h2-3,5-6H,4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYCAFPGXTUYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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